Destruxin B Destruxin B Destruxin B is a cyclodepsipeptide.
Destruxin B is a natural product found in Metarhizium anisopliae with data available.
Brand Name: Vulcanchem
CAS No.: 2503-26-6
VCID: VC21341348
InChI: InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)
SMILES: CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C
Molecular Formula: C30H51N5O7
Molecular Weight: 593.8 g/mol

Destruxin B

CAS No.: 2503-26-6

Cat. No.: VC21341348

Molecular Formula: C30H51N5O7

Molecular Weight: 593.8 g/mol

* For research use only. Not for human or veterinary use.

Destruxin B - 2503-26-6

CAS No. 2503-26-6
Molecular Formula C30H51N5O7
Molecular Weight 593.8 g/mol
IUPAC Name 16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Standard InChI InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)
Standard InChI Key GNBHVMBELHWUIF-UHFFFAOYSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)C)C)C(C)C)C
SMILES CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C
Canonical SMILES CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C

Structural Characteristics and Physicochemical Properties

Destruxin B (CAS 2503-26-6) is a hexacyclic depsipeptide composed of an α-hydroxy acid and five amino acid residues: proline, isoleucine, N-methylvaline, N-methylalanine, and β-alanine . Its molecular formula is C₃₀H₅₁N₅O₇, with a molecular weight of 593.76 g/mol. The compound’s three-dimensional structure facilitates interactions with cellular targets such as vacuolar-type ATPases (V-ATPases) and mitochondrial membranes, which are critical for its bioactivity .

Table 1: Physicochemical Properties of Destruxin B

PropertyValue
Melting Point234°C
Boiling Point875.0±65.0 °C (Predicted)
Density1.17±0.1 g/cm³
Solubility10 mg/mL in DMSO, methanol
pKa13.54±0.70
Storage Conditions-20°C (stable for 1 year)

Mechanisms of Anticancer Activity

Mitochondrial Pathway Activation

Destruxin B induces apoptosis primarily through the intrinsic mitochondrial pathway. In human nonsmall cell lung cancer (NSCLC) cells (A549 and H1299), it triggers Bax translocation to mitochondrial membranes, activating caspase-9 and -3 while downregulating the antiapoptotic protein Mcl-1 . This cascade results in cytochrome c release and subsequent apoptosome formation, independent of p53 status .

Modulation of Bcl-2 Family Proteins

The compound upregulates proapoptotic PUMA and Bax while suppressing Bcl-2, creating a permissive environment for mitochondrial outer membrane permeabilization (MOMP) . In oral squamous cell carcinoma (TSCCa) and gingival carcinoma (GNM) cells, this Bax/Bcl-2 imbalance leads to caspase-3 activation and DNA fragmentation .

Secondary Mechanisms

  • Wnt/β-Catenin Inhibition: In hepatocellular carcinoma, Destruxin B suppresses tumor growth by downregulating β-catenin and associated epithelial-mesenchymal transition (EMT) markers .

  • V-ATPase Inhibition: While weaker than bafilomycin A1, Destruxin B reversibly inhibits V-ATPases, disrupting lysosomal pH and autophagy in colorectal cancer cells .

Preclinical Efficacy Across Cancer Types

Table 2: In Vitro Antiproliferative Effects

Cancer TypeCell LineIC₅₀ (μM)Key Observations
Nonsmall Cell LungA5494.9Caspase-2/-3/-9 activation; PUMA↑, Mcl-1↓
ColorectalHT-2910.2Bax↑, cleaved PARP↑, cell cycle arrest
Oral SquamousTSCCa8.7Selective cytotoxicity over normal cells
HepatocellularHepG26.3Wnt/β-catenin pathway modulation

Dose- and Time-Dependent Responses

  • Lung Cancer: Treatment with 10–30 μM Destruxin B for 48 hours induced 60–80% apoptosis in A549 cells .

  • Colorectal Cancer: A 72-hour exposure to 20 μM reduced HT-29 viability by 75% via Bax-mediated PARP cleavage .

In Vivo Efficacy

Subcutaneous administration (0.6–15 mg/kg/day) in murine xenograft models demonstrated:

  • Tumor Volume Reduction: 62% decrease in HT-29 tumors at 15 mg/kg vs. controls .

  • Biomarker Changes: Elevated cleaved caspase-3 and Bax/Bcl-2 ratios in treated tumors .

  • Safety Profile: No hepatotoxicity or nephrotoxicity at effective doses .

Comparative Analysis with Conventional Chemotherapeutics

Table 3: Destruxin B vs. 5-Fluorouracil in Colorectal Cancer

ParameterDestruxin B (15 mg/kg)5-Fluorouracil (50 mg/kg)
Tumor Growth Inhibition62%58%
Apoptosis InductionBax↑, caspase-3↑p53-dependent pathways
ToxicityMinimal organ damageHematologic toxicity

Destruxin B’s p53-independent mechanism offers a potential advantage in treating p53-mutant cancers, which constitute >50% of colorectal malignancies .

Challenges and Future Directions

Pharmacokinetic Limitations

  • Poor Bioavailability: Requires advanced delivery systems (e.g., nanoparticles, liposomes) to improve solubility .

  • Metabolic Stability: Ester bonds in its structure may predispose it to enzymatic hydrolysis in vivo .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator